3-(4-methoxyphenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propanamide
CAS No.: 2034373-16-3
Cat. No.: VC4145304
Molecular Formula: C19H25N3O3
Molecular Weight: 343.427
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034373-16-3 |
|---|---|
| Molecular Formula | C19H25N3O3 |
| Molecular Weight | 343.427 |
| IUPAC Name | 3-(4-methoxyphenyl)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]propanamide |
| Standard InChI | InChI=1S/C19H25N3O3/c1-24-17-8-5-15(6-9-17)7-10-19(23)21-16-12-20-22(13-16)14-18-4-2-3-11-25-18/h5-6,8-9,12-13,18H,2-4,7,10-11,14H2,1H3,(H,21,23) |
| Standard InChI Key | RYHYVOYIFWHANL-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CCC(=O)NC2=CN(N=C2)CC3CCCCO3 |
Introduction
Synthesis and Reactivity
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Synthesis: The synthesis of such compounds typically involves multiple steps, including the formation of the pyrazole ring and the attachment of the tetrahydropyran and methoxyphenyl groups. This process requires careful control of reaction conditions to ensure high yields and purity.
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Reactivity: The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding acids and amines. The pyrazole ring may participate in electrophilic aromatic substitution reactions due to its electron-rich nature.
Biological Activity and Potential Applications
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Biological Activity: Compounds with similar structural features often exhibit significant biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The unique combination of pharmacophores in this compound suggests potential interactions with various biological targets.
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Potential Applications: Preliminary studies on similar compounds indicate potential applications in drug development, particularly in modulating signaling pathways involved in cancer progression and inflammation.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-(4-methoxyphenyl)tetrahydro-2H-pyran | Methoxyphenyl and tetrahydropyran | Anticancer | Simpler structure without pyrazole |
| N-(2-hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide | Pyrazole with hydroxylethyl substitution | Anti-inflammatory | Focused on anti-inflammatory properties |
| Tetraazol-based drugs (e.g., Azole antifungals) | Contains tetraazole ring | Antifungal | Primarily focused on fungal infections |
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